4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethylphenol with 2-bromo-5-phenylthiophene, followed by cyclization with guanidine to form the thienopyrimidine core. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the phenoxy or thienopyrimidine rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and CDK2 inhibition.
Pyrido[2,3-d]pyrimidine: Studied for its anti-inflammatory and anticancer properties.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Exhibits cytotoxic activity against various cancer cell lines.
Uniqueness
4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of phenoxy, methyl, and phenyl groups on the thienopyrimidine core differentiates it from other similar compounds and contributes to its unique properties .
Properties
Molecular Formula |
C21H18N2OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(3,4-dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H18N2OS/c1-13-9-10-17(11-14(13)2)24-20-19-18(16-7-5-4-6-8-16)15(3)25-21(19)23-12-22-20/h4-12H,1-3H3 |
InChI Key |
NUTOEKINQSMHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C3C(=C(SC3=NC=N2)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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